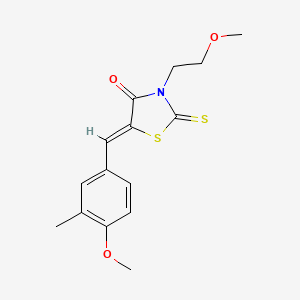![molecular formula C14H21N3O4 B4900514 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol, also known as Mor-NH2, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol involves its ability to modulate various signaling pathways involved in cancer cell growth and neurodegeneration. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. This compound also activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and cell survival. In addition, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspase-dependent pathways. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.
未来方向
There are several future directions for research on 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol. One area of interest is the development of new synthetic methods to improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways and molecular targets that are modulated by this compound. Furthermore, there is a need for further preclinical studies to evaluate its safety and efficacy in animal models of cancer and neurodegenerative diseases. Finally, clinical trials are needed to determine its potential as a therapeutic agent for these diseases in humans.
合成方法
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol is synthesized by reacting 5-(4-morpholinyl)-2-nitrophenol with 1-bromo-2-butanol in the presence of a base. The reaction proceeds via nucleophilic substitution of the bromine atom by the hydroxyl group of 1-bromo-2-butanol, resulting in the formation of this compound.
科学研究应用
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol has been studied for its potential use as a therapeutic agent against cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(5-morpholin-4-yl-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-2-11(10-18)15-13-9-12(3-4-14(13)17(19)20)16-5-7-21-8-6-16/h3-4,9,11,15,18H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJVLGKRJMNHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)


![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
![N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)

![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)